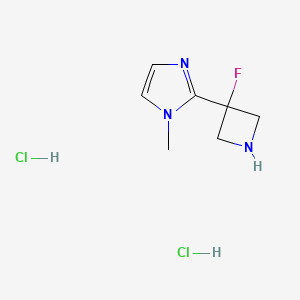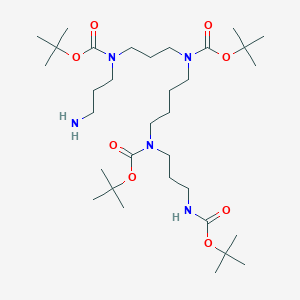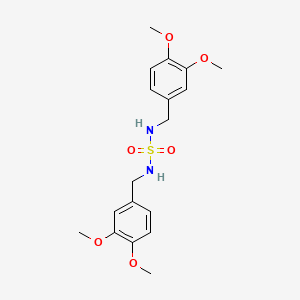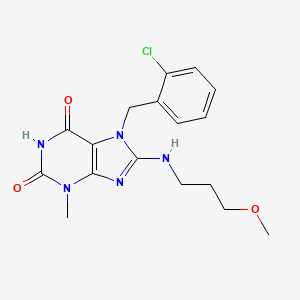![molecular formula C18H17NO3S2 B2858506 N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide CAS No. 942003-51-2](/img/structure/B2858506.png)
N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization of Novel Compounds :
- Michał Nowacki and K. Wojciechowski (2017) synthesized benzothieno[2,3-b]quinolines, which are chemically related to the compound of interest, demonstrating its potential as a building block in organic synthesis (Nowacki & Wojciechowski, 2017).
Application in Membrane Technology :
- M. Padaki et al. (2013) explored the use of a similar compound, Poly[(4-aminophenyl)sulfonyl]butanediamide, in the fabrication of composite nanofiltration membranes, indicating its potential in water treatment and desalination applications (Padaki et al., 2013).
Development of Fluorescent Probes :
- Z. Wang et al. (2012) developed a fluorescent probe using a related compound for detecting thiophenols, highlighting its applicability in chemical and environmental sciences (Wang et al., 2012).
Synthesis of Nonlinear Optical Materials :
- S. Chou et al. (1996) synthesized sulfone-substituted thiophene compounds for second-order nonlinear optics, demonstrating the application of such compounds in creating materials with special optical properties (Chou et al., 1996).
Designing Hybrid Anticonvulsant Agents :
- K. Kamiński et al. (2015) synthesized new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, indicating the potential use of similar compounds in pharmaceutical research (Kamiński et al., 2015).
Exploring Anticancer Properties :
- B. Żołnowska et al. (2015) investigated N-acylbenzenesulfonamides for their anticancer properties, suggesting a potential role for related compounds in cancer treatment research (Żołnowska et al., 2015).
properties
IUPAC Name |
4-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-18(19-15-8-9-17-14(13-15)10-11-23-17)7-4-12-24(21,22)16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWSPRBDKMDPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)

![ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2858428.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2858437.png)
![4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2858438.png)

![6-chloro-N-[2-(1-hydroxy-2-methylpropyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2858441.png)



